molecular formula C9H15FO3 B13042489 Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate

Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate

Cat. No.: B13042489
M. Wt: 190.21 g/mol
InChI Key: GQQSGGZVDGASJE-UHFFFAOYSA-N
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Description

Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is an organic compound with the molecular formula C9H15FO3. This compound features a cyclobutane ring substituted with a fluoro group, a hydroxy group, and a tert-butyl ester group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or by using cyclobutene derivatives.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: LAH, DIBAL-H.

    Substitution: Amines, thiols, Selectfluor.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate involves interactions with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-fluoro-3-hydroxy-cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.

    Tert-butyl 1-chloro-3-hydroxy-cyclobutanecarboxylate: Similar structure but with a chloro group instead of a fluoro group.

    Tert-butyl 1-fluoro-3-hydroxy-cyclohexanecarboxylate: Similar structure but with a cyclohexane ring.

Uniqueness

Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is unique due to the combination of the fluoro group, hydroxy group, and tert-butyl ester on a cyclobutane ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15FO3

Molecular Weight

190.21 g/mol

IUPAC Name

tert-butyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C9H15FO3/c1-8(2,3)13-7(12)9(10)4-6(11)5-9/h6,11H,4-5H2,1-3H3

InChI Key

GQQSGGZVDGASJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)O)F

Origin of Product

United States

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